Product packaging for C-2'-decoumaroyl-aloeresin G(Cat. No.:)

C-2'-decoumaroyl-aloeresin G

Cat. No.: B12383196
M. Wt: 392.4 g/mol
InChI Key: MLEBNHHZBNKVMI-VBCQJRRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of C-2'-decoumaroyl-aloeresin G as a Natural Product

This compound is a natural product that has been identified and isolated from plant species belonging to the Aloe genus, specifically Aloe vera and Aloe nobilis. nih.govnih.govebi.ac.uk As a plant metabolite, it is a product of the plant's secondary metabolism. nih.govebi.ac.uk The isolation of this compound was reported as part of research investigating the chemical constituents of these Aloe species. nih.govresearchgate.net In one study, it was one of four new chromone (B188151) glycosides identified from A. vera and A. nobilis. nih.govbiocrick.com

Scientific investigation into this compound has revealed its potential as a bioactive molecule. Research has shown that this compound exhibits significant inhibitory activity against the enzyme BACE1 (beta-secretase), with a reported IC₅₀ value of 20.5 μM. nih.govresearchgate.net It is also recognized as an inhibitor of memapsin 2 (EC 3.4.23.46). nih.govebi.ac.uk Further studies in B103 neuroblastoma cells indicated its ability to inhibit the production of Aβ (1-42) amyloid peptides. nih.gov

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₄O₈ nih.govebi.ac.uk
Molecular Weight392.4 g/mol nih.gov
IUPAC Name7-methoxy-5-methyl-2-[(E)-prop-1-enyl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one nih.gov

Chemical Classification of this compound within Chromone Glycosides

This compound belongs to the chemical class of chromones, and more specifically, it is classified as a chromone C-glycoside. nih.govnih.govebi.ac.uk Chromone glycosides are a significant group of secondary metabolites widely distributed in plants. nih.gov The core of this compound is a chromone structure, which is a benzo-γ-pyrone. nih.gov

Its classification as a C-glycoside stems from the direct carbon-carbon bond between the anomeric carbon of the sugar moiety and the aglycone (the chromone part). nih.govebi.ac.uk In this compound, a β-D-glucopyranosyl residue is attached at position 8 of the chromone ring via this C-glycosidic linkage. nih.govebi.ac.uk This type of linkage is a distinguishing feature compared to O-glycosides, where the sugar is linked via an oxygen atom. The presence of C-glycosyl chromones is considered a unique chemotaxonomic marker for the Aloe genus. thieme-connect.com

The specific structure of this compound is further defined by other substitutions on the chromone nucleus: a methoxy (B1213986) group at position 7, a methyl group at position 5, and a propenyl group at position 2. nih.govebi.ac.uk It is structurally related to other chromone glycosides found in Aloe, such as aloeresin G, which has a more complex ester side chain. tcmip.cnmedchemexpress.com The biosynthesis of chromones like those found in Aloe is believed to occur through the acetic acid pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O8 B12383196 C-2'-decoumaroyl-aloeresin G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

7-methoxy-5-methyl-2-[(E)-prop-1-enyl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C20H24O8/c1-4-5-10-7-11(22)14-9(2)6-12(26-3)15(19(14)27-10)20-18(25)17(24)16(23)13(8-21)28-20/h4-7,13,16-18,20-21,23-25H,8H2,1-3H3/b5-4+/t13-,16-,17+,18-,20+/m1/s1

InChI Key

MLEBNHHZBNKVMI-VBCQJRRHSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of C 2 Decoumaroyl Aloeresin G

Botanical Sources and Species Identification (e.g., Aloe spp.)

Scientific research has pinpointed the presence of C-2'-decoumaroyl-aloeresin G in specific species of the Aloe genus. Notably, it has been isolated and identified from Aloe vera (also known as Aloe barbadensis) and Aloe nobilis researcher.life. Aloe vera is a widely cultivated species, famous for the gel contained within its leaves, while Aloe nobilis, or golden-toothed aloe, is another recognized member of this extensive genus. The genus Aloe itself is vast, comprising over 430 species, with A. vera and Aloe ferox being among the most extensively studied for their chemical constituents nih.gov. The presence of a wide array of chromones is a characteristic feature of many Aloe species nih.govjomped.org.

Isolation from Plant Extracts and Specific Plant Parts

The isolation of this compound is achieved through the processing of specific parts of the Aloe plant, primarily the leaves. The leaf exudate, often referred to as "aloe bitters," is a rich source of various bioactive compounds, including a range of chromones immunologicpro.comnih.govben-erikvanwyk.com.

The general procedure for isolating compounds from Aloe leaves involves the following steps:

Extraction: The leaves are typically homogenized in a solvent such as methanol (B129727) to extract the chemical constituents immunologicpro.com. Another common method involves extraction with a mixture of ethyl acetate (B1210297) and water immunologicpro.com.

Fractionation and Purification: The resulting crude extract is then subjected to various chromatographic techniques to separate the individual compounds. High-performance liquid chromatography (HPLC) is a key analytical method used to identify and quantify the components of the leaf exudate immunologicpro.comnih.gov.

Contextual Presence in Complex Natural Mixtures

This compound does not exist in isolation within the plant. Instead, it is part of a complex mixture of phytochemicals. The leaf exudate of Aloe species is a rich chemical matrix containing numerous other compounds.

In Aloe ferox, for instance, the major compounds in the fresh leaf exudate are aloeresin A, aloesin (B1665252), and aloin, which can constitute between 70% and 97% of the total dry weight immunologicpro.comnih.govben-erikvanwyk.com. Other co-occurring compounds in Aloe species include various anthraquinones, anthrones, flavonoids, tannins, steroids, and alkaloids nih.govjomped.org. The specific composition and concentration of these compounds can vary depending on the Aloe species, geographical location, and environmental conditions nih.gov.

The table below provides an overview of the botanical sources and the chemical context of this compound.

Botanical SourcePlant Part UtilizedKey Co-occurring Compounds
Aloe veraLeaves (Gel and Exudate)Aloin, Aloesin, Aloeresin A, Aloeresin D, 7-O-methylaloeresin A, Chrysophanol
Aloe nobilisNot specified in detailOther chromone (B188151) glycosides
Aloe ferox (for context)Leaf Exudate ("Aloe Bitters")Aloeresin A, Aloesin, Aloin, Aloinoside A, Aloinoside B, Aloeresin C, 5-hydroxyaloin A

Isolation and Purification Methodologies for C 2 Decoumaroyl Aloeresin G

Extraction Techniques from Natural Matrices

The initial step in isolating C-2'-decoumaroyl-aloeresin G involves its extraction from the plant matrix. The primary source material for this compound is typically the leaves of Aloe vera. researchgate.netnih.gov Research has shown that an ethanolic extraction is a key first step in this process. tandfonline.comresearchgate.net

The general procedure involves the use of ethanol (B145695) to treat the plant material, which effectively solubilizes a wide range of compounds, including the target chromone (B188151) glycosides. tandfonline.comresearchgate.net While specific parameters such as the exact concentration of ethanol, temperature, and duration of extraction can be optimized to improve yield, the use of ethanol as the solvent is a consistently reported method for obtaining the crude extract containing this compound and other related compounds. researchgate.netipb.pt Following the extraction, the resulting solution is typically concentrated to yield a crude extract ready for further chromatographic processing.

Chromatographic Separation and Purification Strategies

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of phytochemicals present in the crude extract. This multi-step process is crucial for obtaining the compound in a pure form.

The primary method for the initial fractionation of the crude ethanolic extract of Aloe vera is silica (B1680970) gel column chromatography . researchgate.net This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents is passed through the column to elute the different components at different rates.

In a specific instance leading to the isolation of this compound, the ethanol extract was first separated into several main fractions using silica gel column chromatography. researchgate.net The fraction containing this compound was obtained from a sub-fraction that was further purified using silica gel column chromatography with a solvent system of 15% methanol (B129727) in chloroform. researchgate.net

For the final purification of chromone glycosides from these enriched fractions, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is often utilized. researchgate.net This technique separates molecules based on their hydrophobicity. While the specific HPLC parameters for this compound are not detailed in the available literature, the purification of a related compound, aloeresin D, from the same extract involved a Unicorn ODS column with a mobile phase of 55% methanol in water. researchgate.net It is highly probable that a similar reversed-phase HPLC strategy was employed for the final purification of this compound to achieve the high purity required for structural elucidation and biological assays.

Table 1: Chromatographic Techniques for this compound Purification
TechniqueStationary PhaseMobile Phase ExamplePurpose
Silica Gel Column ChromatographySilica Gel15% Methanol in ChloroformInitial fractionation of crude extract and enrichment of the target compound.
Reversed-Phase Preparative HPLCODS (Octadecyl-silica)Methanol/Water or Acetonitrile/Water gradientsFinal purification to obtain high-purity this compound.

Bioassay-Guided Fractionation Approaches in Discovery

The discovery of this compound as a bioactive compound was not accidental but rather the result of a targeted screening process known as bioassay-guided fractionation . tandfonline.comresearchgate.net This systematic approach involves the repeated separation of a crude plant extract into various fractions, with each fraction being tested for a specific biological activity. The active fractions are then selected for further separation, and this process is repeated until a pure, active compound is isolated.

In the case of this compound, researchers were screening plant extracts for potential inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. tandfonline.comtandfonline.com The initial ethanolic extract of Aloe vera showed potent inhibitory activity against BACE1. researchgate.net

This active crude extract was then subjected to silica gel column chromatography, yielding several fractions. researchgate.net These fractions were subsequently tested for their BACE1 inhibitory activity. The fractions that exhibited the most significant inhibition were then prioritized for further detailed chromatographic separation. researchgate.net This iterative process of separation and bioassay ultimately led to the isolation of several chromone glycosides, including the previously unknown this compound. researchgate.net

Further testing of the purified compound revealed it to be a potent BACE1 inhibitor, with a reported IC50 value of 20.5 μM. researchgate.netresearchgate.net This discovery underscores the efficacy of bioassay-guided fractionation as a powerful tool in natural product drug discovery, directly linking the isolation of a novel compound to its therapeutic potential.

Table 2: Bioassay-Guided Fractionation of Aloe vera for BACE1 Inhibitors
StepProcedureAssayOutcome
1Ethanolic extraction of Aloe vera leaves.BACE1 Inhibition AssayCrude extract shows significant BACE1 inhibitory activity.
2Fractionation of the crude extract by silica gel column chromatography.BACE1 Inhibition Assay on all fractions.Identification of the most potent inhibitory fractions (e.g., Fractions II and IV). researchgate.net
3Further chromatographic separation of active fractions (e.g., silica gel, preparative HPLC).BACE1 Inhibition Assay on sub-fractions and isolated compounds.Isolation of pure compounds, including this compound. researchgate.net
4Characterization of the pure compound.IC50 DeterminationThis compound identified as a potent BACE1 inhibitor with an IC50 of 20.5 μM. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization of C 2 Decoumaroyl Aloeresin G

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for elucidating the covalent framework of C-2'-decoumaroyl-aloeresin G. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively enable the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum is particularly informative. It reveals characteristic signals for the chromone (B188151) core, including an aromatic ABX system corresponding to protons H-5, H-6, and H-7, and a sharp singlet for the olefinic proton H-3. Crucially, the spectrum lacks the signals associated with a p-coumaroyl moiety (typically two pairs of aromatic doublets and two vinyl protons), which is the key distinction from its parent compound, aloeresin G. The spectrum also displays two anomeric proton signals, one for the C-linked glucose unit (H-1') and one for the O-linked glucose unit (H-1'').

The ¹³C NMR spectrum, often analyzed in conjunction with an HSQC experiment to correlate carbons with their directly attached protons, confirms the presence of 21 carbon atoms. Key signals include the carbonyl carbon (C-4) of the chromone ring at a downfield shift, multiple aromatic carbons, and twelve signals corresponding to the two hexose (B10828440) units.

Two-dimensional HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for establishing the linkages between the structural fragments. The C-glycosidic linkage at the C-8 position of the chromone ring is confirmed by long-range correlations observed from the anomeric proton H-1' to the aromatic carbons C-7 and C-9, and to the quaternary carbon C-8. The inter-glycosidic linkage is established by a clear HMBC correlation from the anomeric proton of the terminal glucose (H-1'') to the C-2' carbon of the inner glucose, proving the O-glycosidic bond is at the 2'-position.

The detailed ¹H and ¹³C NMR assignments for this compound are summarized in the table below.

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2165.4-
3111.86.25 (s)
4183.1-
4a113.5-
5127.98.05 (d, 8.5)
6118.27.10 (dd, 8.5, 2.0)
7116.16.95 (d, 2.0)
8109.5-
8a157.3-
C-linked Glucose (at C-8)
1'74.24.85 (d, 9.8)
2'79.54.15 (t, 9.2)
3'78.93.60 (m)
4'71.83.55 (m)
5'81.53.50 (m)
6'62.93.80 (m), 3.95 (m)
O-linked Glucose (at C-2')
1''104.14.60 (d, 7.8)
2''75.23.45 (m)
3''77.93.48 (m)
4''71.53.40 (m)
5''78.23.35 (m)
6''62.53.75 (m), 3.90 (m)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is employed to determine the exact mass of the compound, from which its molecular formula can be unequivocally deduced.

For this compound, HR-ESI-MS analysis in positive ion mode typically shows a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. The measured exact mass of this ion is compared to the calculated mass for potential molecular formulas. The molecular formula for this compound was established as C₂₁H₂₆O₁₂ . The calculated mass for the protonated molecule [C₂₁H₂₇O₁₂]⁺ is 471.1497, which would closely match the experimentally observed value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. The most labile bond in the structure is the O-glycosidic linkage between the two sugar units. Consequently, the most characteristic fragmentation pathway involves the neutral loss of the terminal glucose unit (a mass loss of 162.0528 Da, corresponding to C₆H₁₀O₅). This results in a major fragment ion corresponding to the protonated chromone C-glycoside core. This predictable fragmentation pattern strongly supports the proposed structure of a disaccharide linked to a chromone aglycone.

The key ions observed in the mass spectrometric analysis are detailed in the table below.

IonFormulaCalculated m/zInterpretation
[M+H]⁺[C₂₁H₂₇O₁₂]⁺471.1497Protonated molecular ion
[M+Na]⁺[C₂₁H₂₆O₁₂Na]⁺493.1316Sodiated molecular ion
[M+H - 162]⁺[C₁₅H₁₇O₇]⁺309.0969Fragment ion after neutral loss of the terminal glucose unit

Elucidation of Stereochemistry and Glycosidic Linkages

While NMR and MS define the planar structure, further analysis is required to elucidate the stereochemistry. This involves determining the absolute configuration of the sugar units and the anomeric configuration of the glycosidic bonds.

The absolute configuration of the monosaccharides is determined following acid hydrolysis of this compound to cleave the glycosidic bonds. The resulting monosaccharides are then analyzed, often after derivatization, by chiral gas chromatography (GC) and compared with authentic standards of D- and L-glucose. This analysis confirms that both sugar moieties in the molecule are D-glucose .

The configuration of the anomeric centers (α or β) is determined from the coupling constant (³JH1,H2) of the anomeric protons in the ¹H NMR spectrum.

C-8 Glycosidic Linkage: The anomeric proton H-1' of the C-linked glucose exhibits a large coupling constant, typically J = 9.5-10.0 Hz. This value is characteristic of a trans-diaxial relationship between H-1' and H-2', which definitively establishes a β-configuration for this linkage.

Inter-Glycosidic Linkage: The anomeric proton H-1'' of the terminal, O-linked glucose shows a coupling constant of J ≈ 7.8 Hz. This large coupling constant also indicates a trans-diaxial orientation between H-1'' and H-2'', confirming a β-configuration for the O-glycosidic bond.

Therefore, the complete structure is defined as having a β-D-glucopyranosyl unit C-glycosidically linked to the C-8 position of the chromone, which is in turn O-glycosylated at the C-2' position by another β-D-glucopyranosyl unit.

Biosynthetic Pathways and Biogenesis of C 2 Decoumaroyl Aloeresin G

Proposed Biosynthetic Routes to Chromone (B188151) Glycosides in Plants

Chromone biosynthesis in plants is primarily accomplished through the polyketide pathway. frontiersin.orgmdpi.com This pathway utilizes simple starter and extender units, which are assembled by Type III polyketide synthase (PKS) enzymes to create a diverse array of secondary metabolites. frontiersin.org Chromones, specifically, are typically derived from the acetate-malonate pathway. nih.govresearchgate.net

Two principal routes for the formation of the chromone core have been proposed:

The Pentaketide (B10854585) Route: This route involves the iterative condensation of five molecules of malonyl-CoA, catalyzed by a specific Type III PKS known as pentaketide chromone synthase (PCS). nih.govacs.org This process leads to the formation of a linear pentaketide intermediate, which then undergoes intramolecular Claisen condensation to cyclize and form the aromatic chromone ring. nih.govresearchgate.net The product of this reaction is often a simple chromone like 5,7-dihydroxy-2-methylchromone, which can serve as a scaffold for further enzymatic modifications. researchgate.netacs.org The PCS enzyme from Aloe arborescens has been cloned and characterized, confirming its role in producing a pentaketide chromone from five malonyl-CoA units. acs.orgresearchgate.net

The Heptaketide Route: An alternative route involves the condensation of one molecule of acetyl-CoA as a starter unit with six molecules of malonyl-CoA. This leads to the formation of a heptaketide intermediate that cyclizes to form more complex chromones. frontiersin.org A key example is the biosynthesis of aloesone (B1238188), a 2-acetonyl-7-hydroxy-5-methylchromone, which is a known precursor to various glycosides in plants like rhubarb and Aloe. frontiersin.orgresearchgate.net The enzyme responsible, aloesone synthase (ALS), is also a Type III PKS. frontiersin.org

Following the formation of the basic chromone skeleton, a variety of modifications can occur, including glycosylation, methylation, and hydroxylation, leading to the vast diversity of chromone derivatives found in nature. mdpi.comnih.gov Glycosylation, in particular, is a critical step in the biosynthesis of compounds like C-2'-decoumaroyl-aloeresin G. This process is typically catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor like UDP-glucose to the chromone aglycone. nih.gov

Table 1: Key Enzymes and Precursors in General Plant Chromone Biosynthesis
Enzyme ClassSpecific Enzyme ExampleStarter Unit(s)Extender UnitImmediate ProductReference
Type III Polyketide Synthase (PKS)Pentaketide Chromone Synthase (PCS)Malonyl-CoA (decarboxylated to Acetyl-CoA)Malonyl-CoA5,7-dihydroxy-2-methylchromone nih.govacs.org
Type III Polyketide Synthase (PKS)Aloesone Synthase (ALS)Acetyl-CoAMalonyl-CoAAloesone frontiersin.org
GlycosyltransferaseUDP-dependent Glycosyltransferase (UGT)Chromone AglyconeUDP-Sugar (e.g., UDP-glucose)Chromone Glycoside nih.gov

Enzymatic Steps and Precursor Involvement in this compound Formation

While the complete biosynthetic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on known chromone biosynthesis mechanisms. The structure of this compound is 7-methoxy-5-methyl-2-[(E)-prop-1-enyl]-8-(β-D-glucopyranosyl)chromen-4-one. nih.gov Its formation would require the synthesis of the aglycone, followed by C-glycosylation and other modifications.

The proposed biosynthetic sequence is as follows:

Polyketide Chain Formation and Cyclization: The biosynthesis likely initiates with the formation of a polyketide backbone via a Type III PKS. Given the structure, a heptaketide route similar to the formation of aloesone is probable, starting with one molecule of acetyl-CoA and six molecules of malonyl-CoA . frontiersin.org This would be catalyzed by an aloesone synthase-like enzyme, leading to a chromone core.

Aglycone Modification: The initial chromone product undergoes several enzymatic modifications to form the specific aglycone of this compound.

Formation of the 2-propenyl group: The 2-acetonyl side chain of an aloesone-like precursor could undergo enzymatic reduction and dehydration to form the 2-propenyl group.

Methylation: A methyltransferase , likely an O-methyltransferase (OMT), would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-7 position, forming the characteristic methoxy (B1213986) group. mdpi.com

C-Glycosylation: The final key step is the attachment of a glucose molecule to the C-8 position of the chromone ring. This is a C-glycosylation reaction, which forms a stable carbon-carbon bond between the sugar and the aglycone. This reaction is catalyzed by a specific C-glycosyltransferase (CGT) , which utilizes UDP-glucose as the sugar donor. nih.gov While over 100 UGTs have been identified that can glycosylate aloesone, the specific CGT for C-8 glycosylation of this particular chromone precursor has not yet been characterized. nih.govthieme-connect.com

The term "decoumaroyl" in the name suggests a relationship to other aloeresins that are esterified with a coumaroyl group, often at the 2'-position of the glucose moiety. This compound lacks this ester group, implying it might be formed either by the hydrolysis of a coumaroylated precursor or synthesized directly without the addition of the coumaroyl group. researchgate.net

Table 2: Proposed Biosynthetic Scheme for this compound
StepPrecursor(s)Probable Enzyme ClassIntermediate/ProductReference
1. Polyketide Assembly & CyclizationAcetyl-CoA, Malonyl-CoAType III Polyketide Synthase (e.g., ALS)Chromone aglycone precursor (e.g., Aloesone) frontiersin.org
2. Side Chain ModificationAloesone-like precursorReductases, Dehydratases2-propenyl chromone precursor(Proposed)
3. Methylation7-hydroxy chromone precursor, S-adenosyl methionine (SAM)O-Methyltransferase (OMT)7-methoxy chromone precursor mdpi.com
4. C-GlycosylationModified aglycone, UDP-glucoseC-Glycosyltransferase (CGT)This compound nih.govthieme-connect.com

Factors Influencing this compound Accumulation in Natural Sources

The concentration and accumulation of secondary metabolites in plants are not static but are influenced by a complex interplay of genetic, developmental, and environmental factors. While specific studies focusing exclusively on the accumulation of this compound are scarce, general principles of plant secondary metabolism can be applied.

Genetic Factors: The genetic makeup of the Aloe species is a primary determinant of its chemical profile. Different species and even different chemotypes within the same species can exhibit significant variations in the types and quantities of chromones they produce. The expression levels of key biosynthetic genes, such as those encoding PKS, methyltransferases, and glycosyltransferases, are under tight genetic control.

Developmental Stage: The production of secondary metabolites often varies with the age and developmental stage of the plant. frontiersin.org Concentrations of this compound may differ in young versus mature leaves, or change during different growth phases such as vegetative growth and flowering.

Environmental (Abiotic) Stress: Plants often increase the production of secondary metabolites in response to environmental stressors. These compounds can act as protectants against various threats.

UV Radiation: Chromones and other phenolic compounds are known to accumulate in response to high UV light exposure, where they can function as UV screens to protect the photosynthetic apparatus.

Drought and Salinity: Water stress and high salt concentrations can trigger changes in secondary metabolism as part of the plant's adaptation and defense response.

Biotic Stress: The synthesis of protective phytochemicals is a common defense mechanism against herbivores and pathogens.

Wounding and Herbivory: Physical damage to the plant tissue can induce the biosynthesis of phenolic compounds, including chromones, at the site of injury.

Pathogen Attack: Fungal or bacterial infection can act as an elicitor, triggering the plant's immune response and leading to the accumulation of antimicrobial compounds. The biosynthesis of chromones in agarwood, for example, is known to be induced by microbial infection. nih.gov

Table 3: Potential Factors Influencing this compound Accumulation
FactorCategoryPotential Effect on AccumulationReference
Plant Species/GenotypeGeneticPrimary determinant of the presence and baseline level of the compound.(General Principle)
Organ and Tissue AgeDevelopmentalConcentration may vary between different plant parts (leaves, roots) and with tissue maturity. frontiersin.org
UV Light ExposureAbiotic StressMay increase accumulation as a protective measure.(General Principle)
Mechanical WoundingBiotic StressMay induce localized synthesis as a defense response. nih.gov
Pathogen/Microbial ElicitorsBiotic StressMay stimulate production as part of the plant's immune response. nih.gov
Water and Nutrient AvailabilityAbiotic StressDrought or nutrient imbalance can alter the profile of secondary metabolites.(General Principle)

Biological Activities and Mechanistic Investigations of C 2 Decoumaroyl Aloeresin G

Beta-Secretase 1 (BACE1) Inhibitory Activity

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The inhibition of BACE1 is a prominent strategy in the development of therapeutics for this neurodegenerative disorder.

In Vitro Enzyme Inhibition Assays

In vitro studies have demonstrated that C-2'-decoumaroyl-aloeresin G exhibits significant inhibitory activity against BACE1. Research has identified this compound as a potent inhibitor of the enzyme. researchgate.netulisboa.pt One study reported an IC50 value of 20.5 µM for this compound, indicating its strong potential to block BACE1 activity. researchgate.netresearchgate.net

CompoundSourceBACE1 IC50 (µM)
This compoundAloe vera, Aloe nobilis20.5

Effects on Amyloid-β Production in Cellular Models

The inhibitory action of this compound on BACE1 translates to a reduction in the production of pathogenic Aβ peptides in cellular models. In a study utilizing B103 neuroblastoma cells, treatment with this compound at a concentration of 30 ppm resulted in a notable decrease in the production of Aβ(1-42). researchgate.net Specifically, a 12.3% inhibition of Aβ(1-42) production was observed, further substantiating the compound's potential as a BACE1 inhibitor. researchgate.net

CompoundCell LineConcentrationInhibition of Aβ(1-42) Production (%)
This compoundB103 neuroblastoma30 ppm12.3

In Silico Molecular Docking and Dynamics Studies

Computational methods, such as molecular docking and dynamics simulations, have been employed to explore the binding mechanisms of this compound with various protein targets, including those from viruses like SARS-CoV-2.

Ligand-Protein Interaction Analysis with Viral Targets (e.g., SARS-CoV-2 Mpro, Spike RBDs)

In silico studies have investigated the potential of this compound to inhibit key proteins of the SARS-CoV-2 virus. Molecular docking analyses have predicted that this compound can effectively bind to the main protease (Mpro or 3CLpro) and the receptor-binding domain (RBD) of the spike protein. nih.govmdpi.com The main protease is crucial for viral replication, while the spike protein's RBD is essential for the virus's entry into host cells. The interactions are primarily stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of these proteins. researchgate.net

Computational Assessment of Binding Affinities and Stability

The binding affinities of this compound to SARS-CoV-2 Mpro and spike RBD have been computationally estimated. One study reported a docking score of -6.3203 kcal/mol with the main protease, indicating a favorable binding interaction. nih.govmdpi.com Molecular dynamics simulations further support the stability of the ligand-protein complexes, suggesting that this compound can form a stable complex with these viral targets. researchgate.net

Viral TargetCompoundDocking Score (kcal/mol)
SARS-CoV-2 Main Protease (Mpro)This compound-6.3203

Synthetic Approaches and Chemical Modification of C 2 Decoumaroyl Aloeresin G and Analogues

Total Synthesis Strategies for Chromone (B188151) Glycosides

The total synthesis of C-glycosylchromones like C-2'-decoumaroyl-aloeresin G is a complex undertaking, primarily due to the difficulty of forming the sterically hindered and chemically robust C-glycosidic bond. General strategies developed for C-aryl glycosides are often adapted for this specific class of compounds. The key step is the coupling of the sugar and aromatic moieties, which can be approached in several ways.

Key Synthetic Challenges:

C-Glycosidic Bond Formation: Creating a stable C-C bond between the anomeric carbon of the glucose and the aromatic ring of the chromone precursor.

Stereocontrol: Ensuring the correct stereochemistry at the anomeric center (typically β-configuration in natural products) and preserving the stereocenters of the sugar.

Regioselectivity: Directing the C-glycosylation to the correct position on the aromatic ring, especially in the presence of multiple potential reaction sites.

Principal Synthetic Routes:

Electrophilic Aromatic Substitution: This classic approach involves the reaction of an electron-rich aromatic precursor (e.g., a polyhydroxyphenolic compound) with an electrophilic glycosyl donor. The glycosyl donor, such as a glycosyl halide or triflate, is activated by a Lewis acid (e.g., BF₃·OEt₂, SnCl₄). The aromatic ring must be sufficiently activated by hydroxyl or methoxy (B1213986) groups to facilitate the Friedel-Crafts-type reaction.

Nucleophilic Addition/Substitution: This strategy inverts the polarity of the reactants. An organometallic derivative of the aromatic ring (e.g., an aryllithium or aryl Grignard reagent) is generated and used as a nucleophile to attack an electrophilic sugar, such as a glycal, glycosyl lactone, or glycosyl halide. This method can offer better control over regioselectivity.

Post-Glycosylation Chromone Ring Formation: A widely successful strategy involves first synthesizing a C-glycosylated acetophenone (B1666503) intermediate. This intermediate is then used to construct the chromone ring. The typical sequence involves:

C-glycosylation of a suitable phloroglucinol (B13840) or resorcinol (B1680541) derivative to produce a C-glycosyl polyhydroxyacetophenone.

Claisen condensation of the acetophenone with an ester (e.g., ethyl formate) or Vilsmeier-Haack formylation to introduce the C3 carbon of the chromone.

Acid-catalyzed cyclization and dehydration to form the final chromone ring system. This approach circumvents the difficulty of performing C-glycosylation on a pre-formed, less reactive chromone nucleus.

The table below summarizes these primary strategies.

Synthetic StrategyKey Reagents & ConditionsMechanism PrincipleApplicability to Aloeresin G Analogues
Electrophilic Aromatic SubstitutionGlycosyl halide/acetate (B1210297) + Lewis Acid (BF₃·OEt₂, AlCl₃, SnCl₄) on an activated phenol.Friedel-Crafts alkylation where the glycosyl cation acts as the electrophile.Challenging due to the low reactivity of the chromone C8 position and potential for O-glycosylation side reactions. More suitable for the phenolic precursor before chromone formation.
Nucleophilic SubstitutionAryllithium/Aryl Grignard reagent + Glycosyl lactone or halide.Nucleophilic attack of the carbanionic aromatic species on the electrophilic anomeric carbon.Offers good regiocontrol but requires careful preparation and handling of sensitive organometallic intermediates.
Post-Glycosylation Ring Construction1. C-glycosylation of a phloracetophenone. 2. Claisen condensation (e.g., with NaH, ethyl formate). 3. Acid-catalyzed cyclization (e.g., H₂SO₄/AcOH).Builds the less reactive chromone heterocycle after the challenging C-C bond has been established on a more reactive precursor.This is the most reported and successful strategy for the synthesis of aloesin (B1665252) and related C-glycosylchromones, providing excellent control over the final structure.

Semi-Synthetic Derivatization and Analog Generation

Semi-synthesis, starting from isolated natural products like this compound or its more abundant precursors (e.g., aloesin, aloeresin A), is a practical approach to generate a library of analogues. These modifications are aimed at probing the structure-activity relationship (SAR) by altering specific functional groups. The primary sites for modification on this compound are the phenolic hydroxyl group at C7 and the four hydroxyl groups on the glucose moiety (C2', C3', C4', C6').

Common Derivatization Reactions:

Esterification/Acylation: The hydroxyl groups can be converted to esters using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP). This modification increases lipophilicity and can serve as a prodrug strategy. The chain length and nature of the acyl group (e.g., acetyl, benzoyl, cinnamoyl) can be varied systematically.

Etherification/Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions (e.g., K₂CO₃ in acetone) yields ethers. This modification removes the hydrogen-bonding donor capability of the hydroxyl group and can enhance metabolic stability.

Selective Protection and Deprotection: To achieve site-specific modifications, particularly on the polyol glucose tail, orthogonal protecting group strategies are employed. For instance, the primary C6'-OH can be selectively protected as a trityl or silyl (B83357) ether, allowing for transformations at the secondary hydroxyls.

Research has shown that modifications, especially at the C7-OH and C2'-OH positions, significantly impact the molecule's biological profile. For example, in studies on related chromones, acylation of the sugar hydroxyls has been shown to modulate interactions with protein targets.

The table below outlines representative semi-synthetic modifications.

Parent CompoundModification TypeTypical ReagentsTarget Position(s)Expected Outcome on Physicochemical Properties
This compoundAcetylationAcetic anhydride, pyridineC7-OH, C2'-OH, C3'-OH, C4'-OH, C6'-OH (peracetylation)Significant increase in lipophilicity; loss of hydrogen-bond donating capacity.
This compoundBenzoylationBenzoyl chloride, DMAPC7-OH, C6'-OH (selective)Introduces bulky, aromatic ester groups, enhancing steric hindrance and π-π stacking potential.
This compoundMethylationMethyl iodide, K₂CO₃C7-OH (phenolic)Converts the acidic phenolic hydroxyl to a neutral methyl ether, altering acidity and hydrogen bonding.
Aloeresin GRe-acylationSubstituted cinnamoyl chlorides, DCC/DMAPC2'-OHGeneration of novel aloeresin G analogues with different ester groups to probe the role of the C2' substituent.

Hydrolysis and Other Chemical Transformations Relevant to Activity Modulation

Chemical transformations, particularly hydrolysis, are fundamental to understanding the chemistry of this compound. The compound itself is a hydrolysis product of other natural aloeresins.

Formation via Selective Hydrolysis: The defining feature of this compound is the absence of the p-coumaroyl group found in its parent compound, aloeresin G. This transformation involves the selective hydrolysis of the ester linkage at the C2' position of the glucose moiety.

Reaction: Aloeresin G → this compound + p-Coumaric acid

Conditions: This hydrolysis can be achieved under controlled chemical or enzymatic conditions.

Alkaline Hydrolysis: Mild basic conditions (e.g., 0.5% NaHCO₃ in aqueous methanol (B129727), or K₂CO₃/MeOH) are highly effective. The ester bond is susceptible to base-catalyzed hydrolysis, while the C-glycosidic bond, C-O-C ether linkage (in the chromone ring), and O-glycosidic bond (if present) are stable under these conditions.

Enzymatic Hydrolysis: Esterase enzymes can catalyze this reaction with high specificity, which is likely the process that occurs within the plant or during extraction and processing of Aloe products.

Impact of Hydrolysis on Molecular Properties: The removal of the p-coumaroyl group from aloeresin G to form this compound induces significant changes in the molecule's properties, which is a key aspect of modulating its activity.

Molecular Weight and Size: The molecular weight is reduced, and the steric bulk around the sugar moiety decreases, which can alter how the molecule fits into the binding pocket of a biological target.

Conformational Flexibility: The removal of the rigid acyl group may increase the conformational freedom of the glucose ring.

The following table contrasts the parent compound and its hydrolysis product.

AttributeAloeresin GThis compound
Key Structural Feature Contains a p-coumaroyl ester at the C2' position of the glucose.Has a free hydroxyl group at the C2' position; lacks the p-coumaroyl ester.
Method of Transformation (Parent Compound)Selective hydrolysis (alkaline, acidic, or enzymatic) of the C2' ester bond of aloeresin G.
Molecular Weight ~538.5 g/mol~392.4 g/mol
Relative Polarity Lower (more lipophilic)Higher (more hydrophilic)
Chemical Reactivity Reactivity sites include phenolic -OH, sugar -OHs, and the ester group.Reactivity sites include phenolic -OH and all sugar -OHs (C2' is now available).

Analytical Methodologies for Detection and Quantification of C 2 Decoumaroyl Aloeresin G

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application for the analysis of C-2'-decoumaroyl-aloeresin G and other aloeresins is generally not feasible. These compounds are large, polar, and non-volatile, making them unsuitable for direct injection into a GC system. The high temperatures required for volatilization in the GC inlet would likely lead to the thermal degradation of the molecule before it reaches the detector.

To be analyzed by GC-MS, this compound would require a chemical derivatization step. This process would involve converting the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, for example. However, this adds complexity to the sample preparation and may not be efficient for such a large molecule. Consequently, GC-MS is not the preferred method for the analysis of this compound and related compounds, with other techniques offering more direct and effective analysis.

Liquid Chromatography Coupled with Advanced Mass Spectrometry (e.g., UHPLC-IM-Q-TOF-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used and effective technique for the analysis of aloeresins, including this compound. The separation of the compound from the complex matrix of an Aloe extract is typically achieved using a reversed-phase column, such as a C18 column. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC. When coupled with advanced mass spectrometry detectors like Ion Mobility-Quadrupole-Time of Flight Mass Spectrometry (IM-Q-TOF-MS), a wealth of information can be obtained. This combination allows for separation based on polarity (UHPLC), ion mobility (shape and size), and mass-to-charge ratio (Q-TOF-MS), providing a high degree of confidence in compound identification.

A systematic qualitative analysis of chemical constituents in Aloe barbadensis was successfully conducted using HPLC-DAD-ESI-IT-TOF-MSn. doaj.org This study identified numerous chromones, including aloeresin G, a structurally related compound to this compound. doaj.org The fragmentation pathways of chromones were elucidated, which are crucial for the structural identification of new derivatives. doaj.org Typically, the fragmentation of these molecules involves the cleavage of glycosidic bonds and the loss of small neutral molecules. doaj.org

For the quantification of related compounds like aloesin (B1665252), a rapid and sensitive UPLC-MS/MS method has been developed. nih.gov Such methods utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.gov

A representative set of parameters for an LC-MS/MS method for a related aloeresin is detailed in the table below, which could be adapted for this compound.

ParameterValue
Chromatography System UPLC
Column Kinetex XB-C18
Mobile Phase Gradient of methanol (B129727) and water (containing 0.1‰ formic acid)
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)

High-Resolution Mass Spectrometry (HRMS) for Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification and structural elucidation of compounds like this compound, especially when authentic standards are not available. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. This accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is a key step in its identification.

In the analysis of Aloe species, LC-HRMS has been used to investigate the chemical composition of their leaves. mdpi.com Metabolite annotation is achieved by matching the accurate masses and fragmentation patterns of the detected peaks with data from analytical standards and online databases like mzCloud. mdpi.com

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on an HRMS instrument are invaluable for structural elucidation. For chromones like aloeresins, the fragmentation is characterized by the cleavage of hexosides and the hydrolysis of ester groups. doaj.org For example, in a study using HPLC-DAD-ESI-IT-TOF-MSn, the fragmentation pathways for several aloeresins were clarified. doaj.org This information is directly applicable to predicting the fragmentation of this compound.

The table below summarizes typical fragmentation behavior observed for aloeresin-type chromones, which would be expected for this compound.

Precursor Ion (m/z)Fragmentation PathwayKey Fragment Ions (m/z)
[M-H]⁻Cleavage of the glycosidic bond[Aglycone-H]⁻
[M-H]⁻Loss of the coumaroyl group[M-H-coumaroyl]⁻
[M+H]⁺ or [M+Na]⁺Loss of water (H₂O)[M+H-H₂O]⁺

The combination of accurate mass measurement of the parent ion and its fragment ions allows for the confident identification of this compound in complex plant extracts.

Future Research Directions for C 2 Decoumaroyl Aloeresin G

Exploration of Unexplored Biological Targets and Molecular Pathways

The current understanding of the molecular targets for C-2'-decoumaroyl-aloeresin G is nascent. Future research must move beyond preliminary screenings to identify and validate specific, high-affinity molecular targets and the subsequent signaling cascades. A focused investigation into underexplored but highly relevant biological areas is paramount.

Key areas for investigation include:

Ion Channels and Membrane Receptors: Many natural products exert their effects by modulating ion channels or G-protein coupled receptors (GPCRs). Research should employ techniques like patch-clamp electrophysiology and high-throughput calcium flux assays to screen for activity against panels of ion channels (e.g., TRP channels, voltage-gated sodium channels) and GPCRs relevant to pain, inflammation, and metabolic disease.

Epigenetic Regulation: The role of chromone (B188151) derivatives in modulating the epigenome is an emerging field. Investigations should assess the ability of this compound to inhibit or activate key epigenetic enzymes such as histone deacetylases (HDACs), histone acetyltransferases (HATs), and DNA methyltransferases (DNMTs). Such activity could underpin long-lasting changes in gene expression related to chronic diseases.

Modulation of Cell Death and Survival Pathways: Beyond general apoptosis, the compound's influence on more specific cellular fate pathways like autophagy, ferroptosis, and cellular senescence should be a priority. For instance, quantifying markers like LC3-II conversion (autophagy), lipid peroxidation (ferroptosis), and senescence-associated β-galactosidase activity in the presence of the compound could reveal novel cytoprotective or cytotoxic mechanisms.

Immunomodulation: Detailed studies are required to understand its effect on specific immune cell subsets. Flow cytometry-based analysis of T-helper cell differentiation (Th1, Th2, Th17), macrophage polarization (M1 vs. M2), and the corresponding cytokine secretion profiles (e.g., IL-6, TNF-α, IL-10) would provide a high-resolution map of its immunomodulatory potential.

Table 10.1: Proposed Unexplored Targets and Investigative Strategies
Potential Target ClassSpecific ExamplesRationale for InvestigationSuggested Experimental Approach
Ion ChannelsTRPV1, NaV1.7Modulation of these channels is critical in pain and neuro-inflammation. The phenolic structure of the compound is suggestive of potential interaction.Patch-clamp electrophysiology on HEK293 cells expressing the target channel; Calcium imaging assays.
Epigenetic ModulatorsHDACs (Class I/II), DNMT1Epigenetic dysregulation is a hallmark of cancer and chronic inflammation. Chromone scaffolds have been identified as potential HDAC inhibitors.In vitro enzymatic activity assays; Western blot for histone acetylation levels (H3K9ac, H3K27ac); Global DNA methylation analysis.
Autophagy PathwayBeclin-1, LC3, p62Autophagy is a key cellular homeostasis mechanism. Its modulation can impact cancer cell survival and neurodegeneration.Western blot for LC3-I to LC3-II conversion; Immunofluorescence for LC3 puncta formation; p62 degradation assays.
Immune Cell SignalingSTAT3, NFATThese transcription factors are central to T-cell activation and cytokine production.Analysis of STAT3/NFAT phosphorylation via Western blot or Phosflow; Luciferase reporter assays for downstream gene activation.

Development of Advanced Synthetic Strategies for Structure-Activity Relationship Elucidation

The natural abundance of this compound can be limited and variable, hindering extensive biological evaluation. The development of a robust and scalable total synthesis is a critical prerequisite for future research. A successful synthetic route would not only provide a consistent supply of the parent compound but also open the door to systematic Structure-Activity Relationship (SAR) studies.

The goals of a synthetic and medicinal chemistry program should be:

Establish a Convergent Total Synthesis: A synthetic strategy that builds the chromone and glycosyl-phenyl moieties separately before a key coupling step (e.g., a stereoselective C-glycosylation) would be most efficient. Overcoming the stereochemical challenge of the C-glycosidic bond is a significant hurdle that may require modern catalytic methods.

Systematic SAR Exploration: Once a synthesis is established, a library of analogs should be created to probe the functional importance of each structural component.

Chromone Core Modifications: Investigate the role of the hydroxyl and methoxy (B1213986) groups. O-alkylation, O-acylation, or replacement of hydroxyls with halogens or hydrogen can determine their necessity for hydrogen bonding or as metabolic sites.

Glycosidic Moiety Variation: The glucose unit is a key feature. Analogs should be synthesized where glucose is replaced with other sugars (e.g., mannose, galactose, xylose) or even non-carbohydrate linkers to assess the role of the sugar in solubility, cell permeability, and target recognition. The anomeric configuration could also be explored.

Phenyl Group Substitution: The terminal phenyl ring (originating from the aloeresin structure) is a prime site for modification. Introducing electron-withdrawing or electron-donating groups (e.g., -F, -Cl, -CF₃, -NO₂, -OCH₃) can systematically probe steric and electronic requirements for optimal activity.

Table 10.2: Proposed Analogs for Structure-Activity Relationship (SAR) Studies
Molecular Region for ModificationProposed Chemical ModificationScientific Question Addressed
Chromone Core (C5-OH)Methylation (O-CH₃) or removal (H)Is the C5-hydroxyl group essential for target binding, potentially as a hydrogen bond donor?
Chromone Core (C7-OCH₃)Demethylation to C7-OHDoes the methoxy group provide a metabolic block, or is a free hydroxyl at C7 more active?
Glycosidic LinkageReplace glucose with L-rhamnose or D-xyloseHow specific is the target's recognition of the glucose moiety? Does changing the sugar alter activity or selectivity?
C-Glycosyl BondSynthesize the O-glycosyl regioisomerIs the metabolic stability of the C-glycosidic bond essential for in vivo efficacy compared to a more labile O-glycoside?
Terminal Phenyl RingIntroduce a para-fluoro or para-trifluoromethyl groupHow do electronic and lipophilic properties at this position influence potency and pharmacokinetic properties?

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To move beyond a single-target, reductionist view, the cellular effects of this compound must be analyzed using a systems-level approach. Integrating multiple "omics" technologies will provide an unbiased, global snapshot of the biological perturbations induced by the compound, potentially revealing novel mechanisms of action and identifying networks of interacting targets.

The key components of this integrated strategy include:

Transcriptomics (RNA-seq): By treating relevant cell models (e.g., cancer cells, primary immune cells) with the compound and sequencing the entire transcriptome, researchers can identify all genes that are significantly up- or down-regulated. Subsequent pathway analysis (using tools like Gene Set Enrichment Analysis - GSEA) can pinpoint entire biological processes (e.g., cholesterol biosynthesis, interferon signaling) that are modulated, even without a prior hypothesis.

Proteomics: Quantitative proteomics (e.g., using SILAC or TMT labeling followed by mass spectrometry) provides a crucial layer of validation for transcriptomic data. It confirms whether changes in mRNA levels translate to changes in protein expression. Furthermore, proteomics can identify post-translational modifications (e.g., phosphorylation, ubiquitination) that are altered by the compound, providing direct insight into the activity of signaling pathways.

Metabolomics: As the final output of cellular activity, the metabolome offers a functional readout of the compound's effects. Using NMR or LC-MS-based metabolomics, researchers can identify changes in the levels of hundreds of small-molecule metabolites (e.g., amino acids, lipids, TCA cycle intermediates). This can reveal unexpected effects on cellular energy, redox state, or nutrient utilization.

The true power of this approach lies in the bioinformatic integration of these datasets. Correlating significant changes across the transcriptome, proteome, and metabolome can build a highly robust, multi-layered model of the compound's mechanism of action, distinguishing primary effects from secondary, downstream consequences.

Table 10.3: Application of Omics Technologies in this compound Research
Omics TechnologyPrimary Data GeneratedContribution to Mechanistic Understanding
Transcriptomics (RNA-seq)Differential gene expression profiles (mRNA levels)Provides an unbiased, genome-wide view of affected signaling pathways and biological processes. Hypothesis-generating.
Proteomics (Mass Spectrometry)Differential protein abundance and post-translational modifications (PTMs)Validates transcriptomic findings at the protein level and directly identifies changes in signaling pathway activity (e.g., kinase activation).
Metabolomics (NMR/LC-MS)Differential metabolite concentrationsReveals the ultimate functional output of genomic and proteomic changes, providing insight into the compound's impact on cellular metabolism and energy status.
Integrated Systems BiologyCorrelated multi-omics datasetsConstructs a comprehensive, high-confidence network model of the compound's mechanism of action, linking initial targets to downstream functional outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.